molecular formula C15H24 B1599979 (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene CAS No. 26259-79-0

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene

Cat. No.: B1599979
CAS No.: 26259-79-0
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-NDFWULPDSA-N
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Description

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene is a complex organic compound characterized by its unique structure, which includes a cycloundecadiene ring with multiple methyl groups and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under specific conditions to form the cycloundecadiene ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The process may also include purification steps, such as distillation or chromatography, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, which can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve reagents such as halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide or cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce hydrocarbons or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various purposes.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism by which (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene can be compared with other similar compounds, such as:

    Cycloundecadienes: Compounds with similar ring structures but different substituents.

    Methylated Cycloundecadienes: Compounds with varying numbers and positions of methyl groups.

    Methylenated Cycloundecadienes: Compounds with different methylene group placements.

The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

(1Z,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXUOGPQAOCFKU-NDFWULPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C\C(CCC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26259-79-0
Record name 1,6-Cycloundecadiene, 1,8,8-trimethyl-5-methylene-, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 2
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 3
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 4
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 5
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(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 6
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene

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